molecular formula C13H22N2O3 B8752056 tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

Cat. No. B8752056
M. Wt: 254.33 g/mol
InChI Key: OYVVKCJFSGWRSI-UHFFFAOYSA-N
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Patent
US09388173B2

Procedure details

To a stirred mixture of tert-butyl 3-oxopiperidine-1-carboxylate (1 g, 5 mmol) was added DMF-DMA (2 mL). The mixture was stirred at 100° C. for 2 hours. The mixture was concentrated by vacuum and the residue was directly for the next step (1.20 g, yield: 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.[CH3:15][N:16]([CH:18](OC)OC)[CH3:17]>>[CH3:15][N:16]([CH:18]=[C:7]1[CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3][C:2]1=[O:1])[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CN(CCC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C)C=C1C(CN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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